5-O-Methylnaringenin: A Comprehensive Physicochemical Profile for Drug Development
5-O-Methylnaringenin: A Comprehensive Physicochemical Profile for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methylnaringenin, a naturally occurring flavanone, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a methylated derivative of naringenin, it exhibits modified physicochemical properties that can significantly influence its bioavailability and pharmacological activity. This technical guide provides a detailed overview of the core physicochemical properties of 5-O-Methylnaringenin, offering crucial data and experimental insights for researchers in drug discovery and development.
Physicochemical Properties
Table 1: General and Computed Physicochemical Properties of 5-O-Methylnaringenin
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | PubChem[1][2] |
| Molecular Weight | 286.28 g/mol | PubChem[1][2] |
| Canonical SMILES | COC1=CC(=CC2=C1C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)O | PubChem[1] |
| InChIKey | CWZLMWSCLBFCBY-ZDUSSCGKSA-N | PubChem[1] |
| Topological Polar Surface Area | 76 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| XLogP3-AA (Predicted LogP) | 2.2 | PubChem[1][2][3] |
Table 2: Experimental Physicochemical Properties of 5-O-Methylnaringenin and Naringenin
| Property | 5-O-Methylnaringenin | Naringenin (for comparison) | Source |
| Melting Point | Data not available | 251 °C | DrugBank[4], PubChem |
| Boiling Point | 555.9 °C at 760 mmHg | Data not available | ChemicalBook[5] |
| Flash Point | 212.4 °C | Data not available | ChemicalBook[5] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). Specific quantitative data is limited. | Soluble in ethanol (~2.5 mg/ml), DMSO (~5 mg/ml), and DMF (~10 mg/ml). Sparingly soluble in aqueous buffers, with a solubility of approximately 0.50 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2). | Cayman Chemical[6], ResearchGate[2][7][8] |
| pKa | Data not available | pKa1: 7.05 ± 0.06, pKa2: 8.84 ± 0.08 | ResearchGate[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and extension of scientific findings. The following sections outline standardized methodologies for determining the key physicochemical properties of flavonoids like 5-O-Methylnaringenin.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the dried, crystalline 5-O-Methylnaringenin is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination. For an accurate measurement, the temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C/minute.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.
Solubility Determination
Solubility is a crucial parameter for drug formulation and absorption.
Methodology: UV/Vis Spectrophotometry
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Preparation of Standard Solutions: A stock solution of 5-O-Methylnaringenin of a known concentration is prepared in a suitable solvent (e.g., ethanol). A series of standard solutions of varying concentrations are prepared by diluting the stock solution.
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Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. A calibration curve of absorbance versus concentration is plotted.
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Equilibrium Solubility Measurement: An excess amount of 5-O-Methylnaringenin is added to a known volume of the desired solvent (e.g., water, buffer, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Sample Analysis: The saturated solution is filtered to remove undissolved solid. An aliquot of the filtrate is diluted with the solvent, and its absorbance is measured at the λmax.
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Calculation: The concentration of 5-O-Methylnaringenin in the saturated solution is determined from the calibration curve.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.
Methodology: Spectrophotometric pH-Titration
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Solution Preparation: A stock solution of 5-O-Methylnaringenin is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffered solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
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Spectrophotometric Measurement: A constant volume of the 5-O-Methylnaringenin stock solution is added to each buffered solution. The UV-Vis spectrum of each solution is recorded.
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Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.
Biological Context and Signaling Pathways
While direct experimental evidence for the interaction of 5-O-Methylnaringenin with specific signaling pathways is still emerging, the extensive research on its parent compound, naringenin, provides valuable insights. Methylation can alter the biological activity of flavonoids, often enhancing their bioavailability and interaction with cellular targets.[9][10][11] Naringenin is known to modulate key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation, including the PI3K/AKT and MAPK pathways.[12][13][14][15][16][17][18][19][20][21]
Hypothetical Involvement in the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is frequently observed in cancer. Naringenin has been shown to inhibit the PI3K/AKT pathway, leading to apoptosis in cancer cells. It is plausible that 5-O-Methylnaringenin may exert similar or enhanced effects on this pathway.
Hypothetical Involvement in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Naringenin has been reported to modulate MAPK signaling, often leading to anti-inflammatory and anti-cancer effects. 5-O-Methylnaringenin may share these properties.
Experimental Workflow for Bioactivity Screening
To investigate the biological effects of 5-O-Methylnaringenin and validate its interaction with signaling pathways, a structured experimental workflow is essential.
Conclusion
5-O-Methylnaringenin presents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical properties, offering essential data for computational modeling, formulation development, and pharmacokinetic studies. While further experimental validation of some properties and direct investigation into its biological mechanisms of action are warranted, the information compiled herein serves as a valuable resource for advancing the research and development of 5-O-Methylnaringenin-based therapeutics.
References
- 1. 5-O-Methylnaringenin | C16H14O5 | CID 182315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naringenin 5-methyl ether | C16H14O5 | CID 188424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-O-Methylnaringenin - Safety Data Sheet [chemicalbook.com]
- 6. 5-O-Methylnaringenin | 61775-19-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. academic.oup.com [academic.oup.com]
- 11. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 12. researchgate.net [researchgate.net]
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- 14. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro‑death autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
